[1-(Methoxymethyl)cyclopropyl]methanol
Overview
Description
[1-(Methoxymethyl)cyclopropyl]methanol: is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol . It is characterized by a cyclopropyl ring substituted with a methoxymethyl group and a hydroxymethyl group. This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methoxymethyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with methoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the hydroxyl group with the methoxymethyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Methoxymethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclopropylmethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)
Major Products Formed:
Oxidation: Cyclopropylcarboxylic acid, Cyclopropylaldehyde
Reduction: Cyclopropylmethanol
Substitution: Various substituted cyclopropyl derivatives
Scientific Research Applications
Chemistry: In chemistry, [1-(Methoxymethyl)cyclopropyl]methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various cyclopropyl-containing compounds .
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, the compound’s structural features make it a potential candidate for studying the biological activity of cyclopropyl derivatives. It may be used in the development of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties, making it valuable in material science and polymer chemistry.
Mechanism of Action
The mechanism of action of [1-(Methoxymethyl)cyclopropyl]methanol is not well-documented in the literature. its chemical reactivity suggests that it may interact with various molecular targets through its functional groups. The methoxymethyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, potentially influencing the compound’s biological activity .
Comparison with Similar Compounds
Cyclopropylmethanol: A simpler analog without the methoxymethyl group.
Methoxymethylcyclopropane: Lacks the hydroxymethyl group.
Cyclopropylcarbinol: Another analog with a hydroxyl group attached to the cyclopropyl ring.
Uniqueness: [1-(Methoxymethyl)cyclopropyl]methanol is unique due to the presence of both methoxymethyl and hydroxymethyl groups on the cyclopropyl ring.
Properties
IUPAC Name |
[1-(methoxymethyl)cyclopropyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-8-5-6(4-7)2-3-6/h7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLFLXUUQCEVBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338455-22-4 | |
Record name | [1-(Methoxymethyl)cyclopropyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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